molecular formula C9H10ClNO B1329478 2-Chloro-N-methyl-N-phenylacetamide CAS No. 2620-05-5

2-Chloro-N-methyl-N-phenylacetamide

Cat. No. B1329478
CAS RN: 2620-05-5
M. Wt: 183.63 g/mol
InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N-methyl-N-phenylacetamide is a chemical of interest in various research studies due to its potential therapeutic and chemical properties. It is related to a family of compounds that have been synthesized and studied for their structural, vibrational, and quantum chemical characteristics. These compounds have shown significant applications in the medical field, particularly in the treatment of diseases such as Japanese encephalitis, as well as in the understanding of their molecular conformations and reactivity .

Synthesis Analysis

The synthesis of 2-Chloro-N-methyl-N-phenylacetamide and its derivatives involves multiple steps, including acetylation, esterification, and ester interchange reactions. The process typically starts with the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally, ester interchange with methanol to yield the desired product . The synthesis has been optimized to achieve high yields and purity, with the total yield reaching up to 88.0% . These synthetic routes are crucial for producing compounds with potential therapeutic effects, such as the anilidoquinoline derivative that showed antiviral and antiapoptotic effects against Japanese encephalitis .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-methyl-N-phenylacetamide and related compounds has been extensively studied using spectroscopic methods and quantum chemical calculations. The conformation of the N—H bond and the orientation of the phenyl rings have been analyzed, revealing insights into the steric influence of substituents on the molecule's geometry . Crystallographic studies have provided detailed geometric parameters, helping to understand the molecular conformations and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity and chemical behavior of 2-Chloro-N-methyl-N-phenylacetamide derivatives have been explored through molecular electrostatic potential (MEP) surfaces, natural bond orbital (NBO) analysis, and frontier molecular orbital studies, including HOMO–LUMO analysis . These studies help predict how the molecule interacts with other species and its potential sites for chemical reactions. The vibrational spectral analysis has also contributed to understanding the fundamental modes and potential energy distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-methyl-N-phenylacetamide and its analogs have been characterized by various spectroscopic techniques, including infrared (IR) and mass spectrometry (MS), as well as by computational methods . These studies have provided valuable information on the thermodynamic properties, such as heat capacity, entropy, enthalpy, and their correlations with temperature . Additionally, other molecular properties like ionization energy, electron affinity, chemical potential, global hardness, and electrophilicity have been calculated to further understand the compound's stability and reactivity .

Scientific Research Applications

Electrochemical Reduction Studies

The electrochemical reduction of 2-chloro-N-methyl-N-phenylacetamide has been explored, with research showing its reduction at carbon and silver cathodes in dimethylformamide. This study involved cyclic voltammetry and controlled-potential electrolysis, providing insights into the electrochemical behaviors and potential applications in industrial processes (Pasciak et al., 2014).

Anticonvulsant Activity

Research has been conducted on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with 2-chloro substitutions on the N-phenyl ring. These compounds were evaluated for their anticonvulsant activity, indicating potential therapeutic applications (Soyer et al., 2004).

Synthesis of Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide has been utilized as a building block for the synthesis of fused thiazolo[3,2-a]pyrimidinones. This research demonstrates its role in the formation of complex organic structures, which could have various pharmaceutical or chemical applications (Janardhan et al., 2014).

Solubility and Dissolution Properties

Studies on the solubility behavior of 2-phenylacetamide in various solvents and its dissolution properties have been conducted. These studies are crucial for understanding the compound's behavior in different environments, potentially guiding its use in industrial and pharmaceutical applications (Li et al., 2019).

Molecular Conformations and Supramolecular Assembly

Research into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, including 2-chloro variants, provides valuable insights into the structural aspects of these compounds. This information is vital for designing molecules with specific properties and functions (Nayak et al., 2014).

Antimicrobial Studies

Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, including those with 2-chloro substitutions, have been synthesized and evaluated for their antimicrobial activity. This research opens pathways for the development of new antimicrobial agents (Jayadevappa et al., 2012).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Future Directions

2-Chloro-N-methyl-N-phenylacetamide may be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones . These potential applications suggest future directions for the use of this compound.

properties

IUPAC Name

2-chloro-N-methyl-N-phenylacetamide
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InChI

InChI=1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOFGWLJEBESHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20180833
Record name 2-Chloro-N-methyl-N-phenylacetamide
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Molecular Weight

183.63 g/mol
Source PubChem
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Product Name

2-Chloro-N-methyl-N-phenylacetamide

CAS RN

2620-05-5
Record name 2-Chloro-N-methyl-N-phenylacetamide
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Record name 2-Chloro-N-methylacetanilide
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Record name 2-Chloro-N-methyl-N-phenylacetamide
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Record name 2-chloro-N-methyl-N-phenylacetamide
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Record name 2-Chloro-N-methylacetanilide
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Synthesis routes and methods

Procedure details

76.75g (0.50 moles) of phosphoryl chloride and 107g (1.00 moles) of N-methyl aniline were added to 99.2g (1.05 moles) of monochloracetic acid. Alternate additions of 10% of the total amount of each of the N-methyl aniline and of the phosphoryl chloride were made with stirring at a temperature of 60° to 70°C over a period of 75 minutes. The reaction mixture was then stirred at 100° to 110°C for 4 hours, after which the reaction mixture was cooled to 70° to 80°C and then poured into warm water. The aqueous suspension was stirred vigorously whilst cooling until the product crystallised and then cooled further until the temperature reached 30° to 35°C. The precipitated crystalline product was separated from the aqueous phase by filtration and then washed with water. The washed product was dried in an oven at a temperature of 50° to 60°C. 157g of dry off-white crystals of N-methyl chloro acetanilide having a melting point of 69°C were obtained. The yield was 85.5% based on the theoretical yield from the N-methyl aniline in the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SA Katke, SV Amrutkar, RJ Bhor, MV Khairnar - Int J Pharm Sci Res, 2011 - ijpsr.info
Medicinal chemistry plays an important role in development of drug for cure; maintain and improved health of human being. It is also equally important to design chemical entities for …
Number of citations: 55 www.ijpsr.info
EM Pasciak, A Sengupta, MS Mubarak… - Electrochimica …, 2014 - Elsevier
… Cyclic voltammetry and controlled-potential (bulk) electrolysis have been employed to investigate the direct electrochemical reduction of 2-chloro-N-methyl-N-phenylacetamide (1a), 2-…
Number of citations: 12 www.sciencedirect.com
LH Zhi, WN Wu, XX Li, YW Li, Y Wang - … Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C9H10ClNO, the non-H atoms, excluding the phenyl group, are almost coplanar (rms deviation of the non-H atoms = 0.1015 Å). The dihedral angle formed …
Number of citations: 3 scripts.iucr.org
AM Bhatt, S Deshmukh, A Boda, RS Chauhan… - Journal of Molecular …, 2022 - Elsevier
… Two different chloroacetamides viz 2-chloro-N-methyl-N-phenylacetamide (MACA) and 2-… The D values in 2-chloro-N-methyl-N-phenylacetamide (MACA) were found to be more than …
Number of citations: 1 www.sciencedirect.com
Y Ling, H Xu, C Yao - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… In the next step, compound (II) (4.1 g, 14 mmol), 2-chloro-N-methyl-N-phenylacetamide (2.2 g, 12 mmol) and K 2 CO 3 (4.8 g, 35 mmol) were refluxed in dimethylformamide (80 ml) for 6 …
Number of citations: 5 scripts.iucr.org
S Deshmukh, AM Bhatt, A Boda, RS Chauhan… - Journal of Molecular …, 2023 - Elsevier
… 2-chloro-N-methyl-N-phenylacetamide (L1) and 2-chloro-N-(3-methylpyridin-2-yl)acetamide (L2) have been explored for the efficient separation of tetravalent thorium ion (Th 4+ ) from …
Number of citations: 1 www.sciencedirect.com
C Que, P Huang, Z Yang, N Chen, J Xu - Molecules, 2019 - mdpi.com
The intramolecular CH insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides were studied. 2-Diazo-2-sulfamoylacetamides were first prepared from chloroacetyl chloride …
Number of citations: 2 www.mdpi.com
SJ Chen, YD Lin, YH Chiang… - European Journal of …, 2014 - Wiley Online Library
… imidazo[1,2-a]pyridine derivatives with 2-chloro-N-methyl-N-phenylacetamide or 2-chloro-N-… used in the quaternization reaction with 2-chloro-N-methyl-N-phenylacetamide (Scheme 3b)…
K Dadasaheb, N Jain, J Vijay, G Kashid - Pharma Innov J, 2017 - researchgate.net
… Following the same procedure as mention in step-IV by using 2-chloro-N-methyl-N-phenylacetamide (5.0gm, 0.03mol), Yield 64%, MP162-1640C, Rf: 0.38 IR (cm-1): 3380.78 (NH …
Number of citations: 4 www.researchgate.net
EM Pasciak - 2014 - search.proquest.com
… –1 for reduction of 2.0 mM solutions of 2-chloro-N-methyl-N-phenylacetamide (1a), 2-chloro-… and in the presence of 2.0 mM 2-chloro-N-methyl-N-phenylacetamide (1a, dashed curve) at …
Number of citations: 0 search.proquest.com

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